
5-(4-Aminopiperidin-1-il)piridazin-3-ol
Descripción general
Descripción
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Los derivados de piridazina y piridazinona, que incluyen compuestos como “5-(4-Aminopiperidin-1-il)piridazin-3-ol”, han mostrado una amplia gama de actividades farmacológicas. Estas actividades incluyen propiedades antimicrobianas, antidepresivas, antihipertensivas, anticancerígenas, antiplaquetarias, antiulcerosas, herbicidas y antialimentarias .
Terapéutica Cardíaca
Se han desarrollado derivados específicos de piridazinona como potentes agentes inotrópicos positivos para el tratamiento de la insuficiencia cardíaca congestiva (ICC), lo que indica posibles aplicaciones en la terapéutica cardíaca .
Investigación del Cáncer
El motivo estructural de la piridazinona se encuentra en los inhibidores duales de la quinasa EGFR/HER2, que son objetivos importantes en la terapia del cáncer. Esto sugiere que “this compound” podría explorarse por sus propiedades anticancerígenas .
Trastornos Neurológicos
Dada la actividad antidepresiva de algunos derivados de piridazina, existe un potencial para la investigación de trastornos neurológicos y el desarrollo de nuevos tratamientos para afecciones como la depresión .
Aplicaciones Antiinflamatorias
Las actividades antiplaquetarias y antiulcerosas de estos compuestos sugieren que podrían investigarse para aplicaciones antiinflamatorias, particularmente en enfermedades donde la inflamación juega un papel clave .
Química Agrícola
Las actividades herbicidas y antialimentarias apuntan hacia aplicaciones en química agrícola, donde estos compuestos podrían utilizarse para desarrollar nuevos pesticidas o reguladores del crecimiento .
Inhibición Enzimática
Se sabe que algunos derivados de piridazinona inhiben la entrada de iones de calcio, lo cual es crucial para la agregación plaquetaria. Esto indica posibles aplicaciones de investigación en el estudio de mecanismos de inhibición enzimática .
Investigación de Inhibición de Quinasas
La estructura de “this compound” es similar a compuestos que se han utilizado como inhibidores competitivos de ATP para quinasas como PKB, lo que sugiere un posible uso en la investigación de inhibición de quinasas .
Derivados de Piridazinas y Piridazinona Biológicamente Activos: Una Revisión Inhibidores duales de quinasa EGFR/HER2 de pirrolotriazina Descubrimiento de 4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidina-4-aminas Piridazinona: un elemento importante del farmacóforo
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, which include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3 (2h)-pyridazinone derivatives substituted at position 5, which could include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to be a potent and orally bioavailable inhibitor of protein kinase b (pkb), suggesting potential bioavailability .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, thereby affecting various signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its diverse biological effects .
Cellular Effects
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PDE enzymes can alter the signaling pathways mediated by cyclic nucleotides, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, such as PDEs, by binding to their active sites and altering their catalytic activity . This inhibition can result in increased levels of cyclic nucleotides, which in turn modulate downstream signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, exhibit varying degrees of stability under different conditions . The degradation products of the compound may also have distinct biological activities, which can contribute to its overall effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Additionally, the localization and accumulation of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNAXKDERNFCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


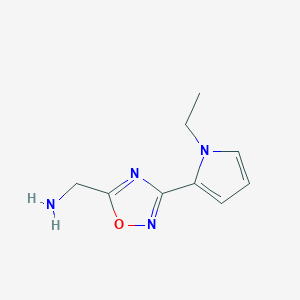
![1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1473054.png)
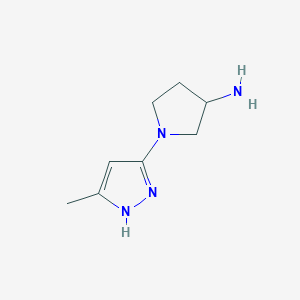
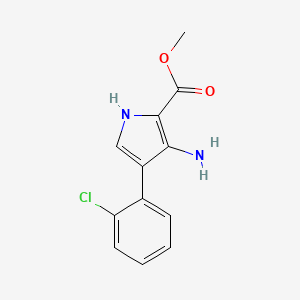
![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)

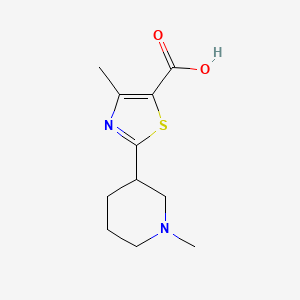

![tert-butyl 5-(6-(furan-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473062.png)
![(1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473064.png)
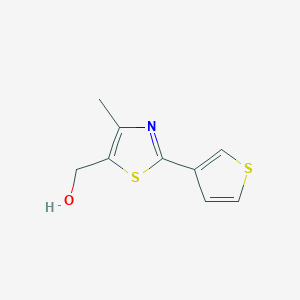
![tert-butyl 5-(6-(thiophen-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473069.png)
![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473074.png)
